molecular formula C15H14N6O4S3 B3010098 N-(5-((2-((4,5-dihydrothiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide CAS No. 393567-79-8

N-(5-((2-((4,5-dihydrothiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

Cat. No. B3010098
CAS RN: 393567-79-8
M. Wt: 438.5
InChI Key: MHMBFOWFTJVKMN-UHFFFAOYSA-N
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Description

The compound "N-(5-((2-((4,5-dihydrothiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide" is a bioactive molecule that likely exhibits a range of physicochemical properties and biological activities due to its complex structure, which includes a thiadiazole ring, a nitrobenzamide moiety, and a dihydrothiazol group. Such compounds are often studied for their potential as therapeutic agents due to their diverse chemical reactivity and ability to interact with biological targets .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves multi-step reactions starting from various precursors such as nitrofuran derivatives, isothiocyanates, and phenacyl bromides. For instance, triazolo-thiadiazoles and thiadiazines can be synthesized from 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol with different reagents, indicating the versatility of thiadiazole chemistry in creating diverse bioactive molecules . The synthesis process is crucial as it impacts the purity, yield, and subsequent biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of nitrogen and sulfur atoms within the heterocyclic rings, which are key for their biological activity. The nitrothiazole moiety, in particular, has been shown to play a significant role in the interaction with biological targets, such as the Bcr-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia . The electronic properties of the substituents can influence the molecule's reactivity and its ability to undergo isomerization or other structural changes .

Chemical Reactions Analysis

Compounds containing thiadiazole rings can participate in various chemical reactions, including isomerization and redox reactions. For example, N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines can spontaneously isomerize to benzothiazoles under certain conditions, which may alter their biological activity . The reductive chemistry of nitrobenzamide derivatives is also of interest, as the reduction of nitro groups to amines or hydroxylamines can significantly increase cytotoxicity, which is relevant for the development of antitumor agents .

Physical and Chemical Properties Analysis

The physicochemical properties of thiadiazole derivatives, such as solubility, vapor pressure, and distribution coefficients, are important for their pharmacokinetic behavior and therapeutic efficacy. The solubility in various solvents and the distribution between organic and aqueous phases can be influenced by temperature and the compound's structure . These properties are typically investigated using methods like the shake flask technique and correlated with thermodynamic models to understand the compound's behavior in biological systems.

Scientific Research Applications

Anticonvulsant Potential

N-(5-((2-((4,5-dihydrothiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide and its derivatives have been recognized for their potential in anticonvulsant applications. Derivatives of 1,3,4-thiadiazole have shown high anticonvulsive activity, with one such derivative demonstrating significant effectiveness compared to a classic anticonvulsant drug on a pentylentetrazole model of seizure. This highlights the compound's relevance in developing new anticonvulsant medications (Sych et al., 2018).

Anti-Leishmanial Activity

Derivatives of this compound have also been studied for their anti-leishmanial properties. The introduction of specific moieties to the thiadiazole ring has resulted in compounds that exhibit substantial anti-leishmanial activity against the promastigote form of Leishmania major, a significant advancement in the treatment of leishmaniasis (Tahghighi et al., 2012).

Antimicrobial Properties

The compound's derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing their potential as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. This broad spectrum of therapeutic effects indicates the compound's versatility and potential in pharmaceutical applications (Ameen & Qasir, 2017).

properties

IUPAC Name

N-[5-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4S3/c1-8-9(3-2-4-10(8)21(24)25)12(23)18-14-19-20-15(28-14)27-7-11(22)17-13-16-5-6-26-13/h2-4H,5-7H2,1H3,(H,16,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMBFOWFTJVKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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